molecular formula C9H9Cl2NO2 B13509244 Methyl 6-amino-2,4-dichloro-3-methylbenzoate

Methyl 6-amino-2,4-dichloro-3-methylbenzoate

Cat. No.: B13509244
M. Wt: 234.08 g/mol
InChI Key: CXZUWBIZEORYCG-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,4-dichloro-3-methylbenzoate (CAS 39549-31-0) is an aromatic benzoate ester featuring amino, chloro, and methyl substituents. Structurally, it consists of a benzene ring substituted with an amino group at position 6, chlorine atoms at positions 2 and 4, a methyl group at position 3, and a methyl ester at position 1 (Figure 1). This compound is classified as an organic intermediate, commonly utilized in pharmaceutical and agrochemical synthesis due to its versatile reactivity . Its halogenated and functionalized aromatic core enables participation in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 6-amino-2,4-dichloro-3-methylbenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-4-5(10)3-6(12)7(8(4)11)9(13)14-2/h3H,12H2,1-2H3

InChI Key

CXZUWBIZEORYCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)C(=O)OC)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2,4-dichloro-3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dichloro-3-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and acidic catalysts for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,4-dichloro-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles like hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrocarbons or amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methyl 6-amino-2,4-dichloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,4-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and chloro groups allows it to form hydrogen bonds and engage in electrostatic interactions, which are crucial for its bioactivity.

Comparison with Similar Compounds

Halogen and Alkyl Substituent Variations

  • 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride (CAS 101819-99-2): This compound replaces the methyl ester group with a phenol moiety and substitutes the 3-methyl group with an ethyl chain. The phenol group enhances hydrogen-bonding capacity, which may improve binding affinity in enzyme inhibition assays .
  • Methyl 6-amino-2-chloro-3-iodoisonicotinate (CAS 1555848-65-1): Structural differences include an iodine atom at position 3 (vs. methyl) and a pyridine ring (vs. benzene). The iodine atom introduces significant steric hindrance and polarizability, which could enhance electrophilic reactivity. The pyridine core may alter electronic properties, impacting interactions in biological systems .

Halogen Position and Ring System Differences

  • 4-Amino-2,6-dichloropyridine (CAS 72817-93-7): This pyridine derivative lacks the methyl ester and methyl group but retains amino and chloro substituents.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol: Featured in anti-inflammatory studies, this compound replaces chlorines with methyl groups and includes a hydroxyl group.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity/Application Reference
This compound C₉H₉Cl₂NO₂ 248.09 2,4-Cl; 3-CH₃; 6-NH₂; 1-COOCH₃ Pharmaceutical intermediate
6-Amino-2,4-dichloro-3-ethylphenol HCl C₈H₁₀Cl₂NO·HCl 248.57 2,4-Cl; 3-C₂H₅; 6-NH₂; phenol Enzyme inhibition
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 312.49 2-Cl; 3-I; 6-NH₂; pyridine ring Electrophilic coupling precursor
6-Amino-2,4,5-trimethylpyridin-3-ol C₈H₁₂N₂O 168.20 2,4,5-CH₃; 3-OH; 6-NH₂ Anti-inflammatory (TNF-α inhibition)

Research Findings and Implications

  • Substituent Impact : Chlorine atoms enhance electrophilicity, favoring reactions like Suzuki couplings, while methyl/ethyl groups modulate solubility and steric effects.
  • Biological Relevance: Amino-substituted aromatics show promise in targeting inflammatory pathways, but ester groups may require metabolic activation (e.g., hydrolysis to carboxylic acids) for bioactivity .
  • Synthetic Challenges : Halogenated benzoates often require controlled reaction conditions to avoid over-substitution, as seen in ’s triazine synthesis .

Biological Activity

Methyl 6-amino-2,4-dichloro-3-methylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Amino Group : Contributes to its biological interactions.
  • Chloro Substituents : Enhance its reactivity and potential biological effects.
  • Methyl Group : Impacts the compound's solubility and bioavailability.

The molecular formula is C_{10}H_{9}Cl_{2}N O_{2}, with a molecular weight of approximately 234.08 g/mol. The unique arrangement of these functional groups allows for various interactions with biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown effectiveness against several bacterial strains, suggesting its potential use in treating infections.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results demonstrate that the compound can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity . Preliminary studies suggest it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown the ability to reduce cell viability in various cancer cell lines.
  • Modulation of Signaling Pathways : It appears to influence pathways associated with cancer progression, including apoptosis and cell cycle regulation.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group allows for effective binding to active sites on enzymes, potentially inhibiting their function.
  • Receptor Interaction : The compound may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

These interactions are essential for understanding how this compound can be utilized therapeutically.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in both antimicrobial and anticancer therapies. For instance:

  • Case Study on Antimicrobial Properties :
    • A study conducted by researchers at [source] evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition rates comparable to standard antibiotics.
  • Case Study on Anticancer Activity :
    • Another investigation assessed the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-2,4-dichloro-3-methylbenzoate, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Start with a benzoic acid precursor, introducing amino and chloro groups via sequential functionalization. For regioselective chlorination, use catalysts like FeCl₃ or AlCl₃ under controlled temperatures (40–60°C) to minimize over-chlorination .
  • Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) groups before esterification to avoid side reactions. Deprotect using HCl/MeOH or TFA .
  • Optimize reaction variables (time, solvent polarity, and stoichiometry) using Design of Experiments (DoE) to maximize yield. Monitor via TLC (hexane/EtOH 1:1) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use DMSO-d₆ to dissolve the compound. Look for characteristic peaks: ester carbonyl (~168–170 ppm in ¹³C), aromatic protons (δ 6.5–7.5 ppm in ¹H), and NH₂ signals (broad, δ 5.5–6.0 ppm) .
  • HPLC : Validate purity (>98%) using a C18 column, isocratic elution (70:30 H₂O/MeCN), and UV detection at 254 nm. Compare retention times with standards .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 278.5 (C₉H₈Cl₂NO₂) .

Q. How does the solubility profile of this compound impact experimental design?

  • Methodology :

  • Test solubility in DMSO (high solubility for stock solutions), MeOH, and EtOAc (for recrystallization). Use polar aprotic solvents (DMF, DCM) for coupling reactions.
  • For stability, store at −20°C in amber vials under inert gas to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can regioselective functionalization challenges (e.g., competing chlorination at adjacent positions) be addressed during synthesis?

  • Methodology :

  • Use steric hindrance: Introduce bulky substituents (e.g., methyl at position 3) to direct chloro groups to positions 2 and 4 .
  • Employ directing groups like nitro or cyano temporarily; reduce to amino post-chlorination .
  • Validate regiochemistry via NOESY NMR or X-ray crystallography (SHELX refinement) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Synthesize analogs by modifying substituents (e.g., replacing Cl with F, varying ester groups). Test bioactivity against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinase inhibition) .
  • Correlate electronic effects (Hammett σ values) with activity. Use QSAR models to predict optimal substitutions .

Q. How can computational methods aid in predicting the reactivity or biological interactions of this compound?

  • Methodology :

  • Perform DFT calculations (Gaussian09) to map electrostatic potentials and identify nucleophilic/electrophilic sites for synthetic planning.
  • Use molecular docking (AutoDock Vina) to predict binding affinities with targets like cytochrome P450 or kinases. Validate with in vitro assays .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Methodology :

  • If NMR suggests a planar structure but X-ray shows non-planarity (due to crystal packing), analyze multiple crystal forms or use solution-state NOE experiments .
  • Cross-validate purity via elemental analysis and HRMS to rule out impurities skewing data .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods from journals like Monatshefte für Chemie .
  • For structural ambiguity, combine multiple techniques (e.g., XRD with dynamic NMR) to confirm conformation .

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